molecular formula C13H10BrFN2S B2546833 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide CAS No. 1909313-69-4

4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

Cat. No.: B2546833
CAS No.: 1909313-69-4
M. Wt: 325.2
InChI Key: OEVQIMNNFOANKB-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a fluorophenyl group, a pyrrole ring, and a thiazole ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiazole intermediate.

    Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the thiazole ring, converting it to dihydrothiazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated fluorophenyl derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the thiazole and pyrrole rings contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide
  • 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide
  • 4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

Uniqueness

4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is unique due to the presence of the fluorine atom, which significantly influences its electronic properties and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and materials science.

Properties

IUPAC Name

4-(3-fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2S.BrH/c14-10-4-1-3-9(7-10)12-8-17-13(16-12)11-5-2-6-15-11;/h1-8,15H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVQIMNNFOANKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)C3=CC=CN3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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